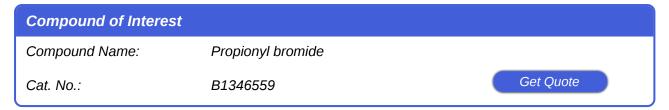




Propionyl Bromide (CAS 598-22-1): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Propionyl bromide (C₃H₅BrO), also known as propanoyl bromide, is a highly reactive acyl bromide that serves as a crucial building block in organic synthesis.[1][2] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it functions as a potent acylating agent for the introduction of the propionyl group into various molecular scaffolds.[1][2] [3][4] This guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications, with a focus on experimental protocols and data for the research and development community.

Chemical and Physical Properties

Propionyl bromide is a colorless to pale yellow, fuming liquid with a pungent odor.[1][3][4][5] It is highly reactive and corrosive, and it decomposes in the presence of water or alcohols.[1] Due to its reactivity, it must be handled with care in a well-ventilated area, and appropriate personal protective equipment should be used.[3]

Table 1: Physical and Chemical Properties of **Propionyl Bromide**



Property	Value	Reference(s)
CAS Number	598-22-1	[6]
Molecular Formula	C₃H₅BrO	[3][5][6]
Molecular Weight	136.98 g/mol	[5][6]
Appearance	Colorless to pale yellow fuming liquid	[3][5]
Density	1.521 g/mL at 25 °C	[6]
Boiling Point	103-104 °C	[6]
Melting Point	-40 °C	[4]
Refractive Index	n20/D 1.455	[6]
Solubility	Soluble in ether; decomposes in water and alcohol	[1]
Flash Point	52 °C (125.6 °F) - closed cup	[6]

Spectroscopic Data

The structural identification of **propionyl bromide** and its reaction products relies on various spectroscopic techniques. The following table summarizes key spectroscopic data.

Table 2: Spectroscopic Data for Propionyl Bromide

Spectrum	Key Peaks/Shifts	Reference(s)
¹H NMR (CDCl₃)	δ ~2.9 (q, 2H, -CH ₂ -), δ ~1.2 (t, 3H, -CH ₃)	[7]
¹³ C NMR	Data available on PubChem	[8]
FTIR (Neat)	Strong C=O stretch ~1780 cm ⁻¹	[8]
Mass Spec (EI)	m/z peaks corresponding to fragments	[8][9]



Synthesis of Propionyl Bromide

Propionyl bromide is typically synthesized from propionic acid. One common laboratory and industrial method involves the reaction of propionic acid with a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).[1] A detailed experimental protocol from a patented method is provided below.

Experimental Protocol: Synthesis from Propionic Acid and Bromine

This method utilizes propionic acid and bromine with red phosphorus as a catalyst.[10]

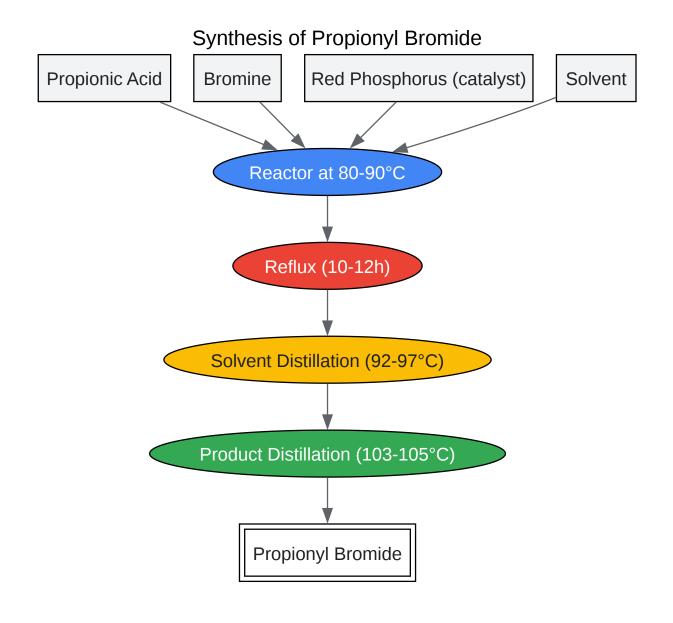
Materials:

- Propionic acid
- Bromine
- Red phosphorus (catalyst)
- Low-boiling alkyl halide solvent (e.g., 1,2-dichloroethane)

Procedure:

- To a reaction vessel, add propionic acid, the alkyl halide solvent, and the phosphorus catalyst.
- Under stirring, heat the mixture to 80-90 °C.
- Slowly add bromine dropwise to the reaction mixture.
- Allow the reaction to reflux for 10-12 hours.
- After the reflux period, increase the temperature to 92-97 °C to distill off and collect the solvent.
- Further, increase the temperature to 103-105 °C to distill and collect the pale yellow or transparent liquid product, which is propionyl bromide.[10]





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Synthesis workflow for propionyl bromide.

Reactivity and Mechanism

The primary utility of **propionyl bromide** in organic synthesis stems from its high reactivity as an acylating agent. The carbon atom of the carbonyl group is highly electrophilic due to the inductive effect of the bromine and oxygen atoms. This makes it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Acyl Substitution

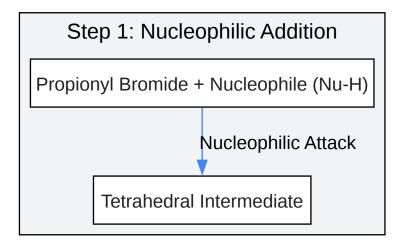


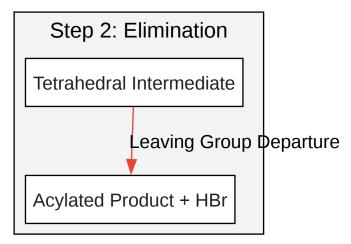
The reaction of **propionyl bromide** with nucleophiles, such as alcohols and amines, proceeds via a nucleophilic acyl substitution mechanism.[1][11] This is generally a two-step additionelimination process.

General Mechanism:

- Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.
- Elimination of the Leaving Group: The carbonyl group is reformed by the elimination of the bromide ion, which is a good leaving group.

Nucleophilic Acyl Substitution Mechanism





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General mechanism of nucleophilic acyl substitution.

Applications in Drug Development and Organic Synthesis

Propionyl bromide is a key intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[2][3] It is used to introduce the propionyl group, which can be critical for the biological activity of a molecule.

Synthesis of Amides and Esters

The reaction of **propionyl bromide** with amines or alcohols provides a straightforward route to the corresponding amides and esters, respectively.[1][2]

Materials:

- Propionyl bromide
- · Primary or secondary amine
- A non-nucleophilic base (e.g., pyridine or triethylamine)
- Anhydrous aprotic solvent (e.g., dichloromethane, THF)

Procedure:

- Dissolve the amine and the base in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath (0 °C).
- Slowly add **propionyl bromide** dropwise to the cooled solution with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
- Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.



- Extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
- Purify the crude product by recrystallization or column chromatography.

A similar procedure can be followed for the acylation of alcohols to form esters, often using a weak base like pyridine as a catalyst.[13]

Role in Pharmaceutical Synthesis

Propionyl bromide is used in the manufacture of various pharmaceuticals, including some antihistamines, anti-inflammatory drugs, and antibiotics.[3] For instance, it is a precursor in the synthesis of certain nucleoside-based drugs used in antiviral and anticancer therapies.[10]

Safety and Handling

Propionyl bromide is a hazardous chemical that requires careful handling.

- Corrosive: It can cause severe burns to the skin, eyes, and respiratory tract.[1][3]
- Flammable: It is a flammable liquid and vapor.[6]
- Water Reactive: It reacts violently with water, releasing toxic and corrosive hydrogen bromide gas.[1]

Handling Precautions:

- Work in a well-ventilated fume hood.[3]
- Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3]
- Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and bases.[1]
- Keep containers tightly closed.[6]



In case of exposure, seek immediate medical attention. For spills, use an absorbent material and handle the cleanup with appropriate protective gear.

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